molecular formula C22H30N2O4S B2413454 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954002-40-5

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2413454
CAS No.: 954002-40-5
M. Wt: 418.55
InChI Key: RXEABGHFTSDILF-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. Common synthetic routes may involve:

    Formation of the sulfonamide bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the morpholine ring: This step may involve the reaction of a phenylmorpholine derivative with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield primary amines.

Scientific Research Applications

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamides.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a morpholine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-18-10-11-20(27-2)22(16-18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEABGHFTSDILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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